molecular formula C17H16O2 B6157521 methyl 9,9-dimethyl-9H-fluorene-2-carboxylate CAS No. 28320-63-0

methyl 9,9-dimethyl-9H-fluorene-2-carboxylate

Katalognummer: B6157521
CAS-Nummer: 28320-63-0
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: JNUXXZIJZIJCDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of fluorene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 9,9-dimethyl-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate is unique due to its specific ester functional group at the 2-position, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 9,9-dimethyl-9H-fluorene-2-carboxylate involves the reaction of 9,9-dimethyl-9H-fluorene-2-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "9,9-dimethyl-9H-fluorene-2-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 9,9-dimethyl-9H-fluorene-2-carboxylic acid in methanol.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Wash the solid with cold methanol and dry it under vacuum.", "Step 6: The resulting product is methyl 9,9-dimethyl-9H-fluorene-2-carboxylate." ] }

CAS-Nummer

28320-63-0

Molekularformel

C17H16O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

methyl 9,9-dimethylfluorene-2-carboxylate

InChI

InChI=1S/C17H16O2/c1-17(2)14-7-5-4-6-12(14)13-9-8-11(10-15(13)17)16(18)19-3/h4-10H,1-3H3

InChI-Schlüssel

JNUXXZIJZIJCDG-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)OC)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.